molecular formula C12H18N4 B1531908 1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine CAS No. 2098079-55-9

1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine

Numéro de catalogue: B1531908
Numéro CAS: 2098079-55-9
Poids moléculaire: 218.3 g/mol
Clé InChI: JXOSEDVCCVIGMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine (CAS 2098079-55-9) is a chemical compound with the molecular formula C12H18N4 and a molecular weight of 218.30 g/mol . This molecule features an imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its utility in drug discovery. Researchers value this core structure for developing biologically active compounds, as it is frequently explored in the discovery and optimization of novel therapeutic agents . For instance, structurally related compounds based on the 3H-imidazo[4,5-b]pyridine backbone have been identified as potent, selective, and orally bioavailable inhibitors of protein kinases such as Akt, which is a promising target in oncology for its role in cell proliferation and survival signaling pathways . The specific substitution pattern of this compound, with a butyl chain at the 3-position and an N-methylmethanamine group at the 2-position, makes it a valuable intermediate for chemical biology and hit-to-lead optimization campaigns. It is primarily used by pharmaceutical and biotechnology researchers as a key molecular building block for synthesizing more complex molecules or for establishing structure-activity relationships (SAR). This product is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans or animals. All necessary safety information should be consulted in the corresponding Safety Data Sheet before handling.

Propriétés

IUPAC Name

1-(3-butylimidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-3-4-8-16-11(9-13-2)15-10-6-5-7-14-12(10)16/h5-7,13H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOSEDVCCVIGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1N=CC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Tandem Reaction from 2-Chloro-3-nitropyridine

A highly efficient and environmentally benign method for constructing the imidazo[4,5-b]pyridine skeleton involves a tandem sequence starting from 2-chloro-3-nitropyridine in a water-isopropanol (H2O-IPA) medium. This procedure includes:

  • Nucleophilic aromatic substitution (SNAr) of the chlorine by a primary amine.
  • In situ reduction of the nitro group.
  • Subsequent heteroannulation with substituted aromatic aldehydes.

This method is rapid, clean, and uses green solvents, making it attractive for synthesizing the imidazo[4,5-b]pyridine scaffold efficiently.

Copper-Catalyzed Three-Component Reaction

Another approach involves a copper-catalyzed three-component reaction using:

  • 2-Aminopyridines
  • Terminal alkynes or ynones
  • Aldehydes or sulfonyl azides

This method proceeds via a CuAAC (copper-catalyzed azide-alkyne cycloaddition) followed by ring-cleavage to form highly reactive intermediates (α-acyl-N-sulfonyl ketenimines) that cyclize to imidazo[1,2-a]pyridines. Although this method is more common for imidazo[1,2-a]pyridines, adaptations exist for related imidazo[4,5-b]pyridine systems.

Functionalization at Position 2 with N-Methylmethanamine

The N-methylmethanamine group attached at position 2 is typically installed via:

  • Amide coupling followed by reduction: The 2-position of the imidazo[4,5-b]pyridine can be functionalized with a carboxylic acid or amide precursor, which is then reduced to the corresponding amine.
  • Direct nucleophilic substitution or reductive amination: Using appropriate aldehydes or halides to introduce the N-methylmethanamine moiety.

A representative procedure involves coupling the 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine intermediate with an acid derivative using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent, followed by reduction with borane dimethyl sulfide complex (BH3-Me2S) in tetrahydrofuran (THF) to yield the amine.

Representative Detailed Procedure (Adapted from Literature)

Step Reagents & Conditions Description Yield & Notes
1. Formation of imidazo[4,5-b]pyridine core 2-Chloro-3-nitropyridine, primary amine, H2O-IPA, heat SNAr substitution, nitro reduction, heteroannulation Efficient, green solvent system
2. Introduction of butyl substituent Alkylation with butyl halide or use of butyl-substituted pyridin-2-amine Alkylation under mild base or direct cyclization High regioselectivity
3. Coupling with acid derivative Acid derivative, EDCI, pyridine, room temp, 12 h Amide bond formation at 2-position Moderate to high yields
4. Reduction to amine BH3-Me2S (10 eq), THF, 0-60 °C, 6 h Conversion of amide to N-methylmethanamine High purity product after prep-HPLC

Research Findings and Optimization Notes

  • The use of tosic acid (TosOH) as a catalyst in methanol at 70 °C facilitates the initial cyclization steps efficiently.
  • The reduction step with BH3-Me2S is critical for converting amide intermediates to the desired amine with high selectivity and minimal side reactions.
  • Purification by preparative high-performance liquid chromatography (prep-HPLC) ensures high purity of the final compound.
  • Copper-catalyzed three-component reactions provide a versatile platform but require careful control of reaction conditions to avoid incomplete cyclization or side products.
  • The green tandem reaction method using H2O-IPA medium offers an environmentally friendly alternative with good yields and scalability.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Tandem SNAr / reduction / heteroannulation 2-Chloro-3-nitropyridine, primary amine, aldehyde H2O-IPA solvent, heat Mild, green conditions Efficient, clean, scalable Limited to certain amines and aldehydes
Copper-catalyzed three-component 2-Aminopyridine, terminal alkyne, sulfonyl azide Cu catalyst, base or acidic conditions One-pot, mild to moderate heat Versatile, novel intermediates Sensitive to substrate scope, requires catalyst optimization
Alkylation and amide coupling Butyl-substituted pyridin-2-amine, acid derivatives EDCI, BH3-Me2S, pyridine Room temp to 60 °C High selectivity, modular Multi-step, requires purification

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

Synthesis of Imidazo[4,5-b]pyridine Derivatives

The synthesis of imidazo[4,5-b]pyridine derivatives, including the target compound, often involves several methods. A notable approach is the condensation of 2,3-diaminopyridine with carboxylic acids or aldehydes under oxidative conditions. This method has been shown to yield high amounts of desired products with minimal purification steps required .

Key Synthesis Pathways:

  • Condensation-Reaction: Involves the reaction of 2,3-diaminopyridine with various substituents leading to functionalized imidazo[4,5-b]pyridines.
  • Green Chemistry Approach: Utilizing environmentally friendly solvents like water and isopropanol during the synthesis process enhances sustainability .

Biological Activities

Imidazo[4,5-b]pyridine compounds have been extensively studied for their biological properties. The target compound exhibits promising pharmacological activities:

  • Kinase Inhibition: Compounds in this class have been identified as potential inhibitors of various kinases, which are crucial in cellular signaling pathways. For instance, derivatives have shown selectivity towards Kv7.2/7.3 potassium channels, indicating their potential in treating neurological disorders such as epilepsy .
  • Antimicrobial Properties: Research indicates that imidazo[4,5-b]pyridine derivatives possess antimicrobial activities against a range of pathogens. For example, modifications at specific positions on the imidazo ring have resulted in compounds with enhanced antifungal efficacy against agricultural pathogens like Puccinia polysora and Rhizoctonia solani.

Therapeutic Applications

The therapeutic applications of 1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine can be categorized into several areas:

Table: Potential Therapeutic Applications

Application AreaDescription
NeurologyPotential treatment for epilepsy via Kv7 channel modulation
OncologyPossible anticancer agents due to their ability to inhibit specific kinases
AntimicrobialEffective against various bacterial and fungal infections
Antioxidant PropertiesMay exhibit antioxidant effects beneficial for cellular health

Case Studies and Research Findings

Several studies have highlighted the efficacy of imidazo[4,5-b]pyridine derivatives:

  • Study on Antifungal Activity: A study demonstrated that structural modifications on imidazo[4,5-b]pyridine derivatives led to enhanced fungicidal activity against Erysiphe graminis. The results indicated that specific alkyl substitutions significantly improved efficacy at concentrations as low as 500 mg/mL .
  • Kinase Inhibition Research: Another research effort focused on synthesizing compounds that selectively inhibit Kv7 channels. The findings suggested that certain modifications on the imidazo scaffold could lead to compounds with reduced side effects compared to existing therapies like retigabine .

Mécanisme D'action

The mechanism of action of 1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The imidazo[4,5-b]pyridine scaffold is a versatile template for drug discovery. Below is a detailed comparison of the target compound with analogs, focusing on structural variations, physicochemical properties, and biological activities.

Substituent Variations at the 3-Position
Compound Name 3-Position Substituent Molecular Weight (g/mol) Key Properties/Activities
1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine Butyl 244.34 Enhanced lipophilicity; potential CNS penetration
1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine Isobutyl 244.34 Branched alkyl chain may reduce metabolic oxidation compared to linear butyl
1-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine Cyclopropyl 228.30 Increased rigidity; potential for improved target selectivity
2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine Ethylsulfonyl-pyridyl 413.34 Electron-withdrawing groups enhance stability; possible kinase inhibition

Key Observations :

  • The butyl substituent in the target compound provides moderate lipophilicity (logP ~2.5–3.0), favoring blood-brain barrier penetration.
  • Isobutyl analogs may exhibit slower hepatic clearance due to steric hindrance .
Modifications at the 2-Position (N-methylmethanamine)
Compound Name 2-Position Substituent Molecular Weight (g/mol) Key Properties/Activities
Target compound N-methylmethanamine 244.34 Primary amine enables hydrogen bonding; methyl group reduces polarity
(3S)-1-(5-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N-[(3,5-dichlorophenyl)methyl]piperidin-3-amine Piperidin-3-amine 410.73 Bulky aromatic groups enhance affinity for hydrophobic targets (e.g., tubulin)
1-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]pyridin-2-yl}-N-methylmethanamine Fluorophenyl-pyrazole 296.35 Fluorine improves metabolic stability; pyrazole may enhance π-π stacking

Key Observations :

  • The N-methylmethanamine group in the target compound balances polarity and steric bulk, making it suitable for interactions with amine-binding pockets (e.g., GPCRs).
  • Piperidine and aryl substitutions (e.g., in –8) are associated with improved target engagement in kinase or antimicrobial applications .
Physicochemical and Pharmacokinetic Comparison
Property Target Compound 3-Cyclopropyl Analog Isobutyl Analog
logP ~2.8 ~2.2 ~3.1
Water Solubility (mg/mL) Low (<0.1) Moderate (~0.5) Low (<0.1)
PSA (Ų) 45.2 45.2 45.2
Predicted CNS Penetration High Moderate High

Notes:

  • logP : Higher in butyl/isobutyl analogs due to increased hydrophobicity.
  • Cyclopropyl analog : Improved solubility due to reduced hydrophobicity but lower CNS penetration .

Activité Biologique

1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by an imidazo[4,5-b]pyridine core. The presence of a butyl group and a methylated amine suggests potential interactions with various biological targets.

Research indicates that compounds within the imidazo[4,5-b]pyridine class often exhibit significant activity against various kinases and other biological targets. For instance, studies have identified imidazo[4,5-b]pyridines as potent inhibitors of c-Met kinase, which plays a crucial role in cancer cell proliferation and metastasis. The specific interactions with the c-Met hinge region suggest that this compound may similarly inhibit this pathway, leading to reduced tumor growth in preclinical models .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Kinase Inhibition Potential inhibitor of c-Met kinase, affecting cancer cell proliferation and survival.
Neuroprotective May modulate potassium channels (Kv7.x), suggesting potential use in neurological disorders .
Antimicrobial Preliminary studies indicate possible antibacterial properties against specific bacterial strains .

Case Studies

  • c-Met Inhibition : A study demonstrated that derivatives of imidazo[4,5-b]pyridine effectively inhibited c-Met in cellular assays. The lead compound showed significant tumor growth inhibition in xenograft models without adverse effects on body weight .
  • Neuroprotective Effects : Another investigation into imidazo[4,5-b]pyridine derivatives revealed their ability to activate Kv7 channels. This activation is linked to neuroprotective effects, offering potential therapeutic avenues for conditions like epilepsy and neuropathic pain .
  • Antimicrobial Activity : Research into the antibacterial properties of related compounds has shown promising results against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:

Parameter Value/Description
Absorption Rapid oral absorption with peak plasma concentrations within 1-2 hours.
Metabolism Primarily metabolized by liver enzymes; major metabolites identified include N-demethylated forms.
Excretion Predominantly excreted via urine; renal clearance studies indicate favorable elimination profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(3-butyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.